BenchChemオンラインストアへようこそ!

N'-Nitrosonornicotine-N-b-D-glucuronide

Cancer Epidemiology Biomarker Validation Tobacco Carcinogenesis

NNN-N-Gluc is the definitive analytical standard for total urinary NNN quantification, accounting for 59–90% of excreted NNN in smokers. Unlike NNAL glucuronides, this compound enables specific assessment of NNN exposure and esophageal cancer risk (OR=17.0, tertile 3 vs. 1). It is essential for LC-MS/MS method validation, UGT phenotyping, and detecting endogenous NNN formation post-cessation. Substitution with free NNN or alternative glucuronides introduces systematic bias and confounds risk stratification.

Molecular Formula C15H19N3O7
Molecular Weight 353.33 g/mol
CAS No. 864071-82-9
Cat. No. B1433926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitrosonornicotine-N-b-D-glucuronide
CAS864071-82-9
Molecular FormulaC15H19N3O7
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1CC(N(C1)N=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
InChIInChI=1S/C15H19N3O7/c19-10-11(20)13(15(22)23)25-14(12(10)21)17-5-1-3-8(7-17)9-4-2-6-18(9)16-24/h1,3,5,7,9-14,19-21H,2,4,6H2/t9-,10-,11-,12+,13-,14+/m0/s1
InChIKeyPSNAJRIZSDTBSS-ARFNZGECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N′-Nitrosonornicotine-N-β-D-glucuronide (CAS 864071-82-9) Baseline Overview: A Critical Urinary Biomarker for Tobacco-Specific Nitrosamine Exposure


N′-Nitrosonornicotine-N-β-D-glucuronide (NNN-N-Gluc, CAS 864071-82-9) is a pyridine-N-glucuronide conjugate of the tobacco-specific nitrosamine (TSNA) N′-nitrosonornicotine (NNN). It is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of NNN, a process that enhances water solubility and facilitates urinary excretion [1]. As a detoxification product, NNN-N-Gluc constitutes a major fraction of total urinary NNN in tobacco users, with pyridine-N-glucuronides accounting for 59–90% of total NNN in smokers' urine [2]. The compound serves as a critical analytical standard for quantifying NNN exposure in biomonitoring studies, enabling accurate assessment of TSNA uptake and metabolic capacity in human populations [3].

Why Generic Substitution Fails: The Unique Metabolic and Analytical Specificity of N′-Nitrosonornicotine-N-β-D-glucuronide (CAS 864071-82-9)


Generic substitution with other TSNA glucuronides or free NNN standards is analytically and biologically invalid. NNN-N-Gluc is the specific glucuronidation product of NNN, whereas the predominant urinary metabolite of the lung carcinogen NNK is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides (NNAL-N-Gluc and NNAL-O-Gluc) [1]. These biomarkers derive from distinct parent nitrosamines and exhibit different cancer risk associations: urinary total NNN is strongly linked to esophageal cancer (odds ratio for third vs. first tertile: 17.0, 95% CI 3.99–72.8, Ptrend <0.001), independent of NNAL levels [2]. Furthermore, the metabolic kinetics of NNN and NNAL differ substantially; after smoking cessation, urinary total NNN declines less drastically (22% of baseline remaining at 24 weeks) than total NNAL (7.3% of baseline remaining, p=0.02), indicating potential endogenous NNN formation that NNAL cannot detect [3]. Using an alternative glucuronide or free NNN standard would introduce systematic bias in exposure quantification and confound risk stratification.

Quantitative Differentiation of N′-Nitrosonornicotine-N-β-D-glucuronide (CAS 864071-82-9) Relative to Closest Analogs: A Head-to-Head Evidence Guide


NNN-N-Gluc as an Independent Predictor of Esophageal Cancer Risk: Superior to NNAL Biomarkers

In a nested case-control study of 77 esophageal cancer cases and 223 matched controls among smokers, urinary total NNN (free NNN plus NNN-N-Gluc) demonstrated a strong, dose-dependent association with esophageal cancer risk that persisted after adjustment for urinary total NNAL, total cotinine, and smoking intensity [1]. The association for urinary total NNAL was almost completely accounted for by total NNN, indicating that NNN exposure, measured via its glucuronide, is the primary driver of esophageal carcinogenesis risk [1].

Cancer Epidemiology Biomarker Validation Tobacco Carcinogenesis

Percentage of NNN-N-Gluc as an Inverse Risk Indicator: A Detoxification Capacity Metric

The percentage of total urinary NNN present as the N-glucuronide conjugate (NNN-N-Gluc) was significantly lower in esophageal cancer cases than in controls, indicating that reduced glucuronidation capacity—a detoxification pathway—confers increased cancer susceptibility [1]. This percentage metric is unique to NNN among TSNAs, as NNAL forms both N- and O-glucuronides with distinct UGT isoform specificities [2].

Metabolic Detoxification Cancer Susceptibility UGT Activity

Differential Decline of NNN vs. NNAL Glucuronides Post-Smoking Cessation: Evidence for Endogenous NNN Formation

In a study of nicotine patch users who had stopped smoking, the decline in urinary total NNN (NNN plus NNN-N-Gluc) was significantly less pronounced than the decline in total NNAL (NNAL plus its glucuronides), suggesting endogenous formation of NNN that is not observed for NNK [1]. This differential kinetic behavior has direct implications for biomarker interpretation in smoking cessation trials and harm reduction studies.

Smoking Cessation Endogenous Nitrosamine Formation Biomarker Kinetics

Quantitative Abundance of NNN-N-Gluc Relative to Other TSNA Pyridine-N-Glucuronides in Human Urine

Among the three tobacco-specific nitrosamines (NNN, NAT, NAB) that form pyridine-N-glucuronides, NNN-N-Gluc is the most analytically relevant in smokers' urine based on absolute abundance and relative proportion to total TSNA burden [1]. The method developed for NNN-N-Gluc quantitation is also applicable to NAT-N-Gluc and NAB-N-Gluc, but NNN-N-Gluc represents the primary analytical target for TSNA exposure assessment due to its higher levels and established cancer association [1].

TSNA Biomonitoring Analytical Chemistry Exposure Assessment

Analytical Sensitivity Advantage: NNN-N-Gluc Detection Enables Quantification in Low-Exposure Populations

The inclusion of NNN-N-Gluc in total NNN measurements improves analytical sensitivity compared to free NNN alone, as the glucuronide constitutes the majority (59–90%) of total urinary NNN [1]. This is particularly critical for detecting exposure in populations with low TSNA burden, such as secondhand smoke-exposed individuals or subjects in smoking cessation trials, where 25–30% of smoker urine contains baseline NNN concentrations below 2.00 pg/mL [2].

Analytical Method Development Low-Level Exposure Secondhand Smoke

Unique Single N-Glucuronidation Site vs. NNAL Dual N- and O-Glucuronidation: Distinct UGT Isoform Dependence

NNN undergoes exclusively N-glucuronidation at the pyridine nitrogen, whereas NNAL forms both N- and O-glucuronides with distinct UGT isoform specificities [1]. This mechanistic difference has pharmacogenetic implications: inter-individual variability in NNN glucuronidation reflects the activity of a more restricted set of UGT enzymes compared to NNAL glucuronidation, which involves multiple isoforms including UGT1A4 (N-glucuronidation) and UGT2B7/UGT2B17 (O-glucuronidation) [2].

UGT Enzymology Pharmacogenetics Metabolic Pathway Specificity

Optimal Research and Industrial Application Scenarios for N′-Nitrosonornicotine-N-β-D-glucuronide (CAS 864071-82-9)


Esophageal Cancer Risk Stratification in Epidemiological Cohort Studies

Utilize NNN-N-Gluc as part of total urinary NNN measurements to stratify esophageal cancer risk in prospective cohort studies of tobacco users. The strong, dose-dependent association of total NNN with esophageal cancer (OR=17.0 for third vs. first tertile, 95% CI 3.99–72.8, Ptrend<0.001) that is independent of NNAL makes this compound essential for accurate risk assessment [1]. The percentage of NNN present as NNN-N-Gluc also serves as a functional biomarker of detoxification capacity, with higher percentages associated with significantly reduced cancer risk (OR=0.27 for highest vs. lowest tertile, Ptrend=0.001) [1].

Smoking Cessation Trial Biomarker for Endogenous Nitrosamine Formation

In smoking cessation or tobacco harm reduction studies, total NNN (NNN plus NNN-N-Gluc) provides a unique biomarker that can detect endogenous NNN formation—a phenomenon not observable with NNAL biomarkers. At 24 weeks post-cessation, total NNN remains at 22% of baseline compared to only 7.3% for total NNAL (p=0.02), and the total NNN:total NNAL ratio increases from 0.14 to 0.38 [2]. This differential decline indicates endogenous NNN formation in some nicotine patch users, a confounding factor that must be accounted for when evaluating true exposure reduction.

Analytical Method Development and Validation for TSNA Biomonitoring

NNN-N-Gluc is an indispensable analytical standard for developing and validating LC-MS/MS or GC-MS/MS methods for quantifying total NNN in human urine. Since NNN-N-Gluc accounts for 59–90% of total urinary NNN, its inclusion in calibration curves and quality control samples is critical for accurate quantification [3]. Methods using β-glucuronidase hydrolysis to release NNN from NNN-N-Gluc achieve a 2.4- to 10-fold sensitivity enhancement compared to free NNN analysis alone, enabling detection in low-exposure populations where 25–30% of samples would otherwise fall below the limit of detection [4].

UGT Pharmacogenetic and Metabolic Capacity Studies

NNN-N-Gluc serves as a substrate-specific probe for investigating UGT-mediated glucuronidation capacity in human liver and extrahepatic tissues. Unlike NNAL, which undergoes both N- and O-glucuronidation via multiple UGT isoforms (UGT1A4 for N-glucuronidation with 70-fold inter-individual variability; UGT2B7/UGT2B17 for O-glucuronidation with 50-fold variability), NNN undergoes exclusively N-glucuronidation, providing a cleaner readout of specific UGT isoform activity [5]. The percentage of NNN excreted as NNN-N-Gluc in urine can be used as an in vivo phenotypic measure of glucuronidation capacity, which may be influenced by genetic polymorphisms in UGT genes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-Nitrosonornicotine-N-b-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.